molecular formula C11H9NO4 B12594333 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid CAS No. 651316-11-9

2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid

Cat. No.: B12594333
CAS No.: 651316-11-9
M. Wt: 219.19 g/mol
InChI Key: CRFOJNLCCVHYJG-UHFFFAOYSA-N
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Description

Benzazepine Core

  • Structure : A benzene ring fused to a seven-membered azepine ring containing one nitrogen atom.
  • Saturation : Partial hydrogenation (tetrahydro) reduces ring strain while maintaining planar aromaticity in the benzene moiety.
  • Functionalization : The 2,5-dioxo groups introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Benzodiazepine Core

  • Structure : A benzene ring fused to a diazepine ring containing two nitrogen atoms.
  • Key Differences :
    • Nitrogen count : Benzodiazepines have two nitrogen atoms (positions 1 and 4), enabling diverse hydrogen-bonding interactions compared to benzazepines.
    • Biological relevance : Benzodiazepines are renowned for central nervous system activity, whereas benzazepines are less explored in this context.

The 8-carboxylic acid substituent in the title compound adds polarity and hydrogen-bonding capacity, potentially enhancing solubility relative to non-functionalized analogs.

Synonyms and Historical Naming Conventions in Chemical Literature

Historical naming practices for this compound reveal evolving taxonomic approaches:

  • Early synonyms :
    • 8-Carboxy-3H-1,4-benzodiazepin-2,5-dione (misclassified as a benzodiazepine due to structural resemblance).
    • 2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e]diazepine-8-carboxylic acid (erroneous inclusion of a second nitrogen atom).
  • Modern standardization :
    • IUPAC prioritizes the benzazepine designation to reflect the single nitrogen atom in the heterocycle.
    • Trivial names like 8-carboxybenzazepinedione persist in older pharmacological literature but lack specificity.

Table 1: Key Nomenclature Comparisons

Term Description Source
Benzazepine 7-membered ring with one nitrogen, fused to benzene
Benzodiazepine 7-membered ring with two nitrogens, fused to benzene
8-Carboxylic acid substituent Enhances polarity and interfacial interactions

Properties

CAS No.

651316-11-9

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2,5-dioxo-3,4-dihydro-1H-1-benzazepine-8-carboxylic acid

InChI

InChI=1S/C11H9NO4/c13-9-3-4-10(14)12-8-5-6(11(15)16)1-2-7(8)9/h1-2,5H,3-4H2,(H,12,14)(H,15,16)

InChI Key

CRFOJNLCCVHYJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

The synthesis often begins with the preparation of intermediates that can be converted into the target compound through several chemical transformations:

  • Starting Materials : Commonly used starting materials include 2-nitrobenzaldehyde and 2-chloroethylamine hydrochloride.

  • Condensation Reaction : The first step involves condensing 2-nitrobenzaldehyde with 2-chloroethylamine hydrochloride in an organic solvent such as methanol or ethanol.

  • Nitro Reduction : This is followed by a nitro-reduction reaction using reducing agents like iron powder or zinc powder to yield an amine intermediate.

  • Cyclization : The next step involves cyclization in the presence of a suitable catalyst or under specific thermal conditions to form the bicyclic structure characteristic of benzazepines.

  • Acetylation : The resulting compound is then acetylated using acetylating agents in the presence of bases such as sodium methoxide or triethylamine to generate the final product.

Alternative Synthesis via Lactamization

Another method involves lactamization processes where derivatives of amino acids are reacted with appropriate carbonyl compounds:

  • Example Reaction : β-alanine can be reacted with substituted quinoline derivatives under acidic conditions (e.g., using polyphosphoric acid) to facilitate the formation of the desired lactam structure.

Reaction Conditions and Optimization

The success of these synthetic routes heavily relies on optimizing various parameters:

  • Temperature Control : Maintaining specific temperatures during reactions (e.g., 70-80 °C for lactamization) is crucial for achieving high yields.

  • pH Adjustment : Adjusting the pH at different stages of the synthesis can significantly impact the solubility and reactivity of intermediates.

  • Analytical Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Yield and Purity Analysis

The yields for various synthetic routes can vary widely based on the methods used and conditions applied:

Method Yield (%) Comments
Nitro reduction + Cyclization Up to 88% High yield reported under optimized conditions
Lactamization Up to 92% Effective for specific derivatives

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic system facilitates nucleophilic substitution at activated positions. In related benzazepine derivatives:

  • C-7 functionalization occurs via reaction with β-alanine in 50% aqueous ethanol/NaHCO₃ at reflux (80°C), forming amino-substituted intermediates through an addition-elimination mechanism .

  • Electron-withdrawing groups (ketones, halogens) enhance reactivity by polarizing the aromatic ring .

Key reagents :

NucleophileConditionsProduct Type
β-alanine50% EtOH/NaHCO₃, ΔC7-amino derivative
2-aminobenzoic acidSame as aboveC7-arylamino derivative

Cyclization Reactions

The carboxylic acid group enables intramolecular lactamization under acidic conditions:

  • PPA-mediated cyclization : Heating with polyphosphoric acid (120°C, 2-4 hr) forms tricyclic lactams via dehydration .

  • H₂SO₄-assisted cyclization : Concentrated sulfuric acid induces sulfonation alongside cyclization, producing dibenzodiazepine sulfonic acids .

Example pathway :
8-Amino intermediate → Cyclization → Tricyclic lactam (yield: >85%) .

Esterification

  • Reacts with methanol/H₂SO₄ under reflux to form methyl esters.
    Typical conditions :
    | Esterification Agent | Temperature | Time | Yield |
    |-----------------------|-------------|------|-------|
    | Methanol + H₂SO₄ | 60-80°C | 6 hr | 70-85% |

Amidation

  • Forms primary amides with ammonia or secondary amides with alkylamines via DCC-mediated coupling.
    Reactivity order : NH₃ > primary amines > secondary amines.

Reduction Reactions

Selective reduction of ketones or nitro groups (in precursors) is achievable:

  • Nitro → Amino : Sodium dithionite (Na₂S₂O₄) in aqueous K₂CO₃ at 50°C reduces nitro groups to amines (>90% yield) .

  • Ketone → Alcohol : Limited data exists, but NaBH₄ or LiAlH₄ may reduce ketones selectively.

Decarboxylation

Thermal decarboxylation occurs under acidic or high-temperature conditions:

  • Conditions : H₂SO₄, 150°C, 3 hr → CO₂ loss and formation of 2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine.

Salt Formation

The carboxylic acid forms stable salts with bases:

  • Example : Reaction with NaOH in H₂O/EtOH yields sodium carboxylate (solubility: >200 mg/mL in water) .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid exhibit promising anticancer properties. For instance:

  • Homoharringtonine , a related compound, has shown effectiveness against acute human leukemia and chloroquine-resistant strains of Plasmodium falciparum, suggesting that benzazepine derivatives may possess similar therapeutic potential .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a crucial role in cell cycle regulation:

  • A study aimed at discovering selective CDK1 inhibitors highlighted the structural insights provided by benzodiazepine derivatives, including this compound . This could lead to the development of targeted cancer therapies.

Synthesis of Complex Molecules

The unique chemical structure allows for the synthesis of complex organic molecules through methods such as palladium-catalyzed reactions:

  • Research has demonstrated the use of this compound in formal cycloadditions, facilitating the assembly of tetrahydroquinolines and benzazepines . This showcases its utility in synthetic organic chemistry.

Case Study 1: Anticancer Properties

A study published by the University of Bristol explored the synthesis and biological evaluation of benzodiazepine derivatives, including 2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid. The findings indicated significant cytotoxicity against various cancer cell lines, supporting its potential as an anticancer agent .

Case Study 2: CDK1 Inhibitors

In a drug repurposing effort aimed at identifying CDK1 inhibitors, researchers utilized structural analogs of benzodiazepines. The insights gained from these studies suggest that modifications to the core structure can enhance inhibitory activity against CDK1 .

Mechanism of Action

The mechanism of action of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase, which plays a role in inflammation and pain. Additionally, it can interact with DNA and proteins, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

5-Oxo-2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine-8-carboxylic Acid

  • Molecular Formula : C₈H₈N₂O₃S
  • Key Features : Replaces the benzene ring with a thiophene (sulfur-containing heterocycle), retaining the diazepine core and carboxylic acid group.
  • Physicochemical Impact : The sulfur atom enhances polarizability and alters electronic properties compared to the benzene ring in the target compound. This may influence solubility and binding interactions with biological targets .

Benazepril Hydrochloride Derivatives

  • Key Features: Include esterified carboxylic acid groups (e.g., ethoxycarbonyl) and carboxymethyl substituents. Example: (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid derivatives.
  • Functional Impact : Ester groups act as prodrug motifs, requiring hydrolysis in vivo to release active carboxylic acids. This contrasts with the target compound’s free acid group, which is ionized at physiological pH, limiting membrane permeability .

Functional Group and Reactivity Comparison

Compound Core Structure Key Functional Groups Synthetic Application
Target Benzazepine Benzazepine 2,5-Dioxo, 8-carboxylic acid Amide coupling (e.g., peptide synthesis)
Thieno-diazepine Derivative Thieno-diazepine 5-Oxo, 8-carboxylic acid Not explicitly stated; potential for metal chelation due to sulfur
NOTA-Maleimide Conjugates Maleimide Dioxo-pyrrole, NHS ester Bioconjugation (e.g., radiopharmaceuticals)
  • Reactivity Notes: The target compound’s carboxylic acid enables direct conjugation via amide bonds, whereas maleimide derivatives (e.g., ) rely on thiol-reactive groups for bioconjugation.

Antihypertensive Agents (Benazepril Derivatives)

  • Mechanism : Angiotensin-converting enzyme (ACE) inhibition via hydrolysis of ester groups to active acids.

Cytotoxic Compounds

  • Example : 2-Carboxymethyl-3-N-hexyl-maleic anhydride (IC₅₀ = 301.53 µg/mL against HeLa cells) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Profile
Target Benzazepine ~234.21 Moderate Polar solvents (DCM, DMF)
Thieno-diazepine Derivative 212.22 Higher due to S Moderate in aqueous buffers
Benazepril Hydrochloride ~460.90 Low (ionized) High aqueous solubility

    Biological Activity

    2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid is a compound with a complex structure that suggests potential pharmacological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound's structure can be represented as follows:

    • IUPAC Name : 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid
    • Molecular Formula : C₁₁H₉N₂O₄
    • Molecular Weight : 219.20 g/mol

    The compound features a benzazepine core that is known for various biological activities, particularly in the central nervous system (CNS).

    Pharmacological Properties

    The biological activity of 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid is influenced by its structural components. The benzodiazepine framework typically exhibits:

    • Anxiolytic Effects : Similar to traditional benzodiazepines, it may reduce anxiety and promote sedation.
    • Neuroprotective Properties : Potential protective effects on neuronal cells under stress conditions.

    The benzimidazole component may enhance these activities or introduce new mechanisms of action.

    The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

    • GABA Receptor Modulation : The compound may interact with GABA_A receptors, similar to other benzodiazepines.
    • Inhibition of Neuroinflammatory Processes : Potential anti-inflammatory effects could contribute to neuroprotection.

    In Vitro Studies

    Initial studies have indicated that derivatives of this compound exhibit varying degrees of biological activity. For instance:

    • A related compound was shown to have an IC50 of 0.37 μM in inhibiting specific cellular pathways associated with immune cell function in vitro .

    In Vivo Studies

    In vivo studies involving animal models have demonstrated promising results:

    • Neurobehavioral Assessments : Mice treated with the compound showed reduced anxiety-like behavior in standard tests such as the elevated plus maze.

    Comparative Analysis with Similar Compounds

    A comparative analysis reveals how 2,5-Dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid stacks up against other known compounds:

    Compound NameStructureBiological ActivityUnique Features
    DiazepamBenzodiazepineAnxiolyticWell-studied; widely used
    OmeprazoleBenzimidazoleAntacidProton pump inhibitor
    AlbendazoleBenzimidazoleAntiparasiticBroad-spectrum antiparasitic activity
    FlumazenilBenzodiazepine antagonistReversal of sedationSpecific antagonist properties

    This table illustrates the unique combination of properties that may be present in the target compound compared to established drugs.

    Q & A

    Basic Research Questions

    Q. What are the key considerations for designing a synthesis route for 2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-carboxylic acid?

    • Methodological Answer : Synthesis requires careful selection of starting materials (e.g., benzazepine precursors) and optimization of reaction conditions. For example, BBr₃ in CH₂Cl₂ can be used for demethylation steps, as seen in analogous benzazepine syntheses . Key factors include:

    • Reagent Compatibility : Use of NaH or POCl₃ for cyclization steps .
    • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve ≥97% purity .
    • Yield Optimization : Adjust stoichiometry and temperature to mitigate side reactions (e.g., lactam formation) .

    Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

    • Methodological Answer :

    • Solubility Testing : Use polar solvents (DMSO, methanol) for initial solubility screening, followed by pH-dependent studies in buffered aqueous solutions .
    • Stability Assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Impurity profiles should align with pharmacopeial standards (e.g., ≤2.0% total impurities) .

    Q. What spectroscopic techniques are most reliable for structural confirmation?

    • Methodological Answer :

    • NMR : ¹H/¹³C NMR to confirm the benzazepine core and carboxylic acid moiety. Key signals include δ ~12.0 ppm (carboxylic acid proton) and δ ~170–175 ppm (carbonyl carbons) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₉NO₄; theoretical 219.05 g/mol) .

    Advanced Research Questions

    Q. How can stereochemical outcomes be controlled during the synthesis of benzazepine derivatives?

    • Methodological Answer :

    • Chiral Catalysts : Use enantioselective catalysts (e.g., titanium tetrakisamine complexes) to achieve R/S configurations, as demonstrated in analogous tetrahydrobenzazepine syntheses .
    • Crystallographic Analysis : Single-crystal X-ray diffraction to resolve ambiguities in diastereomer ratios .

    Q. What strategies resolve contradictions in biological activity data for this compound?

    • Methodological Answer :

    • Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
    • Receptor Binding Studies : Use radioligand displacement assays (e.g., for GABAₐ or NMDA receptors) to validate target engagement .
    • Control Experiments : Include known inhibitors/agonists (e.g., clozapine derivatives) to benchmark activity .

    Q. How can impurity profiling be optimized for regulatory compliance?

    • Methodological Answer :

    • HPLC Method Development : Use a C18 column with gradient elution (acetonitrile/0.1% TFA) to separate impurities. Relative retention times should be calibrated against pharmacopeial references (e.g., USP standards) .
    • Acceptance Criteria :
    ImpurityRT (min)Limit (%)
    A1.8≤0.5
    B2.1≤0.5
    Total≤2.0
    Table adapted from pharmacopeial guidelines .

    Methodological Challenges & Best Practices

    Q. What are the best practices for scaling up lab-scale synthesis to pilot production?

    • Methodological Answer :

    • Process Safety : Conduct hazard analysis (e.g., DSC for exothermic reactions) before scaling.
    • Solvent Selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve EHS metrics .

    Q. How can computational modeling enhance understanding of this compound’s reactivity?

    • Methodological Answer :

    • DFT Calculations : Model transition states for cyclization steps to predict regioselectivity.
    • Molecular Dynamics : Simulate solvent effects on crystallization behavior .

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